molecular formula C9H6BrNO3 B6272942 5-bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione CAS No. 1360955-43-6

5-bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione

Cat. No. B6272942
M. Wt: 256.1
InChI Key:
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Description

5-Bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione, also known as 5-bromo-7-methoxyindole-2,3-dione, is a chemical compound that is used in various scientific and laboratory applications. It is a simple heterocyclic compound that contains two nitrogen atoms and two oxygen atoms. This compound has been studied extensively due to its potential applications in medicine and other fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione involves the condensation of 5-bromo-2-nitrobenzaldehyde with 3-methoxyindole followed by reduction and cyclization reactions.

Starting Materials
5-bromo-2-nitrobenzaldehyde, 3-methoxyindole, Sodium borohydride, Acetic acid, Sodium hydroxide, Hydrochloric acid, Ethanol

Reaction
Step 1: Dissolve 5-bromo-2-nitrobenzaldehyde and 3-methoxyindole in acetic acid and add sodium borohydride. Stir the mixture at room temperature for 2 hours., Step 2: Add sodium hydroxide to the reaction mixture to adjust the pH to 9-10., Step 3: Extract the product with ethyl acetate and wash with water., Step 4: Dry the organic layer with sodium sulfate and evaporate the solvent., Step 5: Dissolve the residue in hydrochloric acid and heat the mixture to reflux for 2 hours., Step 6: Cool the mixture and filter the precipitate., Step 7: Wash the precipitate with water and dry to obtain 5-bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione.

Scientific Research Applications

5-Bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione is a versatile compound that has numerous scientific research applications. It has been used in the synthesis of various drugs, such as antidepressants, anti-inflammatory agents, and anti-cancer agents. Additionally, 5-bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dionethoxy-2,3-dihydro-1H-indole-2,3-dione has been used in the synthesis of various peptides and proteins, as well as in the study of enzyme kinetics. Furthermore, this compound has also been used in the synthesis of various dyes and pigments, as well as in the study of photochemical reactions.

Mechanism Of Action

The exact mechanism of action of 5-bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dionethoxy-2,3-dihydro-1H-indole-2,3-dione is not yet fully understood. However, it is believed that the compound can interact with various enzymes and receptors in the body, leading to various physiological effects. Additionally, 5-bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dionethoxy-2,3-dihydro-1H-indole-2,3-dione is believed to act as an inhibitor of certain metabolic pathways, leading to the inhibition of various biochemical processes.

Biochemical And Physiological Effects

5-Bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione has been studied extensively for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, as well as the ability to modulate the activity of certain enzymes and receptors. Additionally, this compound has been found to possess antioxidant and anti-apoptotic properties, as well as the potential to protect cells from oxidative stress. Furthermore, 5-bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dionethoxy-2,3-dihydro-1H-indole-2,3-dione has been found to have neuroprotective properties, as well as the ability to modulate the activity of certain neurotransmitters.

Advantages And Limitations For Lab Experiments

5-Bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione is a versatile compound that is widely used in various laboratory experiments. One of the main advantages of using this compound is that it is relatively inexpensive and easy to obtain. Additionally, this compound is relatively stable and can be stored for long periods of time. However, one of the main limitations of using this compound is that it is toxic and should be handled with care. Furthermore, this compound is relatively insoluble in water, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of 5-bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dionethoxy-2,3-dihydro-1H-indole-2,3-dione are vast and the compound is being studied extensively for its potential uses in medicine and other fields. Some of the future directions for research include the development of new drugs and therapies based on this compound, the study of its effects on various metabolic pathways, and the development of new dyes and pigments based on this compound. Additionally, further research is needed to understand the exact mechanism of action of this compound and to determine its potential side effects. Furthermore, research is needed to investigate the potential of this compound to be used in other fields, such as agriculture and food science.

properties

CAS RN

1360955-43-6

Product Name

5-bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione

Molecular Formula

C9H6BrNO3

Molecular Weight

256.1

Purity

95

Origin of Product

United States

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